Scaffold Ring-Size Advantage: Hexahydrocycloocta vs. Tetrahydrobenzo in Antiproliferative Assays
The target compound's hexahydrocycloocta[b]thiophene core has been evaluated in a closely related chemotype for antimycobacterial activity. In the Nallangi et al. (2014) study, 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide derivative 12f exhibited an MIC of 3.70 μM against M. tuberculosis, which is 2.1-fold more potent than ethambutol (MIC 7.64 μM) and 2.5-fold more potent than ciprofloxacin (MIC 9.41 μM) [1]. The tetrahydrothieno[2,3-c]pyridine-3-carboxamide series (six-membered ring) from the same study failed to produce any compound with comparable potency, establishing that the eight-membered ring is a critical determinant of biological activity within this scaffold class [1]. While this evidence is a class-level inference for the target compound, it directly supports the selection of the hexahydrocycloocta-fused thiophene over smaller-ring alternatives.
| Evidence Dimension | Antimycobacterial potency (MIC against Mycobacterium tuberculosis) |
|---|---|
| Target Compound Data | 3.70 μM (for compound 12f, a hexahydrocycloocta[b]thiophene-3-carboxamide congener sharing the same scaffold core as the target compound) |
| Comparator Or Baseline | Ethambutol MIC = 7.64 μM; Ciprofloxacin MIC = 9.41 μM; SID 92097880 MIC = 9.15 μM; tetrahydrothieno[2,3-c]pyridine-3-carboxamide series: no compound with MIC < 10 μM |
| Quantified Difference | 2.1-fold more potent than ethambutol; 2.5-fold more potent than ciprofloxacin; substantially more potent than any six-membered ring analog in the same study |
| Conditions | In vitro M. tuberculosis H37Rv; RAW 264.7 cytotoxicity counter-screen (compound 12f showed no cytotoxicity at 50 μM) |
Why This Matters
Users seeking a thiophene-fused scaffold with demonstrated potency advantages from an eight-membered ring annulation should prioritize the hexahydrocycloocta core over six-membered ring alternatives.
- [1] Nallangi R, Samala G, Sridevi JP, Saxena S, Yogeeswari P, Sriram D. Development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides: Molecular modification from known antimycobacterial lead. Eur J Med Chem. 2014;76:110-117. doi:10.1016/j.ejmech.2014.02.028. PMID: 24583350. View Source
